molecular formula C7H9BrClN B8028885 5-Bromo-2-methylaniline hydrochloride CAS No. 874375-16-3

5-Bromo-2-methylaniline hydrochloride

Cat. No. B8028885
CAS RN: 874375-16-3
M. Wt: 222.51 g/mol
InChI Key: LXGZOIDOPRXXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Applications : 5-Bromo-2-methylaniline is used as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of 4-Bromo-2-chlorotoluene through a process involving diazotization and Sandmeyer reaction, as detailed by Xu (2006) in "Synthesis of 4-Bromo-2-chlorotoluene" (Xu, 2006).

  • Catalyzed Synthesis : The compound plays a role in palladium(0) catalyzed synthesis of certain derivatives, as found in the study "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives..." by Rizwan et al. (2021) (Rizwan et al., 2021).

  • Metabolic Studies : In the study "Rat liver microsomal metabolism of 2-halogenated 4-methylanilines" by Boeren et al. (1992), 5-Bromo-2-methylaniline is implicated in the study of microsomal metabolism of halogenated anilines (Boeren et al., 1992).

  • Nephrotoxicity Studies : The nephrotoxic effects of haloanilines, including 5-Bromo-2-methylaniline, are investigated in "Haloaniline-induced in vitro nephrotoxicity..." by Hong et al. (2000) (Hong et al., 2000).

  • Pharmacological Studies : In the research "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat..." by Kanamori et al. (2002), 5-Bromo-2-methylaniline is part of a study on the metabolism of a psychoactive compound (Kanamori et al., 2002).

  • Organic Chemistry Applications : Wang et al. (2006) in "The one-pot halomethylation of 5-substituted salicylaldehydes..." discuss the use of 5-Bromo-2-methylaniline in the synthesis of ligands for binding metal salts (Wang et al., 2006).

  • Electrochemical Studies : The compound's role in the anodic decomposition pathways of substituted p-bromoanilines is studied in "Effect of methyl groups as o-substituents on the anodic decomposition pathways..." by Arias et al. (1990) (Arias et al., 1990).

  • Antimicrobial Research : Kimura et al. (1962) in "Studies on the synthesis of new antimicrobials..." explore the potential antimicrobial activity of derivatives of 5-Bromo-2-methylaniline (Kimura et al., 1962).

  • Nucleoside Analogues Synthesis : In "5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside..." by Hocková et al. (2003), the synthesis of antiviral nucleoside analogues using 5-Bromo-2-methylaniline is discussed (Hocková et al., 2003).

properties

IUPAC Name

5-bromo-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGZOIDOPRXXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676310
Record name 5-Bromo-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874375-16-3
Record name 5-Bromo-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylaniline hydrochloride
Reactant of Route 2
5-Bromo-2-methylaniline hydrochloride
Reactant of Route 3
5-Bromo-2-methylaniline hydrochloride
Reactant of Route 4
5-Bromo-2-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.